Quercitrin

Descripción general

Descripción

La quercitrina, también conocida como quercetina-3-O-ramnósido, es un flavonoide glucósido natural. Se encuentra en varias plantas, incluidos los robles, y es conocida por sus propiedades antioxidantes. La quercitrina es un derivado de la quercetina, un flavonoide bien conocido, y se encuentra comúnmente en frutas, verduras y ciertas hierbas. Se ha estudiado por sus posibles beneficios para la salud, incluidas las propiedades antiinflamatorias, antivirales y anticancerígenas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La quercitrina se puede sintetizar a través de diversas rutas químicas. Un método común implica la glicosilación de la quercetina con ramnosa. La reacción generalmente requiere un catalizador, como un ácido o una enzima, para facilitar la formación del enlace glucosídico. Las condiciones de reacción a menudo incluyen una temperatura y un pH controlados para garantizar que se obtenga el producto deseado.

Métodos de producción industrial

En entornos industriales, la quercitrina a menudo se extrae de fuentes vegetales en lugar de sintetizarse químicamente. El proceso de extracción implica el uso de solventes para aislar la quercitrina de materiales vegetales. El compuesto extraído se purifica luego mediante técnicas como la cromatografía para obtener un producto de alta pureza. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, al tiempo que minimizan los costos y el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones

La quercitrina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La quercitrina se puede oxidar para formar quercetina y otros productos de oxidación.

Hidrólisis: El enlace glucosídico en la quercitrina se puede hidrolizar para liberar quercetina y ramnosa.

Reducción: La quercitrina puede sufrir reacciones de reducción, aunque estas son menos comunes en comparación con la oxidación y la hidrólisis.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las reacciones generalmente se llevan a cabo en condiciones ácidas o neutras.

Hidrólisis: La hidrólisis ácida o enzimática se usa comúnmente para romper el enlace glucosídico. Las enzimas como la quercitrinasa pueden dirigirse específicamente a la quercitrina para su hidrólisis.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio, aunque estas reacciones se estudian con menos frecuencia.

Principales productos formados

Oxidación: Quercetina y diversos productos de oxidación.

Hidrólisis: Quercetina y ramnosa.

Reducción: Formas reducidas de quercitrina, aunque los productos específicos dependen del agente reductor utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Anti-Inflammatory Effects

Quercitrin exhibits notable anti-inflammatory properties. Research has demonstrated that it can inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests its potential role in managing inflammatory diseases.

1.2 Antioxidant Activity

The compound is recognized for its antioxidant capabilities, which can mitigate oxidative stress by scavenging free radicals and enhancing cellular defenses . This property is crucial in preventing cellular damage associated with chronic diseases.

Therapeutic Applications

2.1 Diabetes Management

this compound has been investigated for its antihyperglycemic effects. Studies indicate that it can enhance insulin secretion and improve glucose metabolism, making it a candidate for managing type II diabetes . Its ability to modulate adiponectin signaling also aids in preventing gestational diabetes mellitus .

2.2 Cardiovascular Protection

Research points to this compound's potential in cardiovascular health by improving endothelial function and reducing blood pressure through its vasodilatory effects . Its antioxidant properties further contribute to cardiovascular protection by reducing oxidative damage to heart tissues.

Regenerative Medicine

3.1 Periodontal Regeneration

this compound has shown promise in enhancing periodontal tissue regeneration. Studies reveal that it promotes the differentiation of human mesenchymal stem cells into osteoblasts and improves collagen metabolism, which is vital for tissue repair . This positions this compound as a novel therapeutic agent in dental medicine.

Case Studies and Research Findings

Challenges and Future Directions

Despite its promising applications, this compound faces challenges related to bioavailability and solubility, which limit its therapeutic efficacy . Future research should focus on developing delivery systems that enhance its absorption and targeting specific tissues or conditions.

Mecanismo De Acción

La quercitrina ejerce sus efectos a través de diversos mecanismos:

Actividad antioxidante: La quercitrina elimina los radicales libres y reduce el estrés oxidativo al donar electrones a las especies reactivas de oxígeno.

Actividad antiinflamatoria: Inhibe la producción de citocinas y enzimas inflamatorias, reduciendo así la inflamación.

Actividad antiviral: La quercitrina interfiere con la replicación viral e inhibe la actividad de las enzimas virales.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas e inhibe su proliferación mediante la modulación de diversas vías de señalización.

Comparación Con Compuestos Similares

La quercitrina es similar a otros flavonoides glucósidos, como la isoquercitrina (quercetina-3-O-glucósido) y la rutina (quercetina-3-O-rutinosido). Tiene propiedades únicas que la distinguen de estos compuestos:

Isoquercitrina: La isoquercitrina tiene un residuo de glucosa en lugar de ramnosa.

Rutina: La rutina tiene un residuo de disacárido (rutinosa) en lugar de un monosacárido. Es más soluble en agua que la quercitrina y tiene diferentes propiedades de biodisponibilidad y farmacocinética.

Lista de compuestos similares

- Isoquercitrina (quercetina-3-O-glucósido)

- Rutina (quercetina-3-O-rutinosido)

- Quercetina-3-O-galactósido

- Quercetina-3-O-arabinósido

La estructura glucosídica única de la quercitrina y sus actividades biológicas específicas la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Quercitrin, a glycoside of quercetin, is a flavonoid compound found in various plants and has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and antiviral effects, supported by recent research findings.

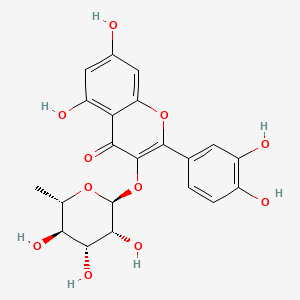

Chemical Structure and Properties

This compound (CHO) is a flavonoid glycoside composed of quercetin and a rhamnose sugar. Its structure contributes to its biological activities, particularly its ability to scavenge free radicals and modulate various signaling pathways.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), leading to reduced levels of reactive oxygen species (ROS) in cells.

Table 1: Antioxidant Effects of this compound

| Study | Method | Findings |

|---|---|---|

| Odbayar et al. (2020) | In vitro | Increased expression of antioxidant enzymes |

| Gao et al. (2022) | In vivo | Enhanced GSH levels in renal ischemia/reperfusion models |

| Granato et al. (2023) | In vitro | Reduced ROS generation in cancer cell lines |

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It modulates the NF-κB signaling pathway, reducing inflammation in various models.

Case Study: this compound in Inflammatory Models

In a study by Braylin et al. (2018), this compound was shown to suppress macrophage activation and cytokine production in response to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound possesses anticancer properties against several types of cancer, including prostate and bladder cancers. It induces apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic proteins.

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Prostate | Induces apoptosis via p53 pathway | |

| Bladder | Inhibits cell proliferation and induces cell cycle arrest | |

| Breast | Reduces viability in MCF-7 cells through ROS generation |

Antiviral Activity

Recent studies have highlighted the potential antiviral effects of this compound, particularly against SARS-CoV-2. Clinical trials have shown that this compound supplementation can lead to faster viral clearance and symptom resolution in COVID-19 patients.

Case Study: this compound in COVID-19 Treatment

In a clinical trial involving 100 outpatients with mild to moderate COVID-19, those treated with this compound showed a significant reduction in viral load compared to the control group, with 68% testing negative for SARS-CoV-2 after one week of treatment ( ).

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGUCUVFOIWWQJ-HQBVPOQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200230 | |

| Record name | Quercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid | |

| Record name | Quercitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN, 0.064 mg/mL at 16 °C | |

| Record name | QUERCITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

YELLOW CRYSTALS FROM DIL METHANOL OR ETHANOL | |

CAS No. |

522-12-3 | |

| Record name | Quercitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUERCITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y8906LC5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUERCITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176-179 °C; FROM WATER, MP 167 °C, 250 - 252 °C | |

| Record name | QUERCITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does quercitrin exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory activity by inhibiting the NF-κB pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]

Q2: What is the role of this compound in Wnt/β-catenin signaling?

A2: this compound has been identified as a potentiator of the Wnt/β-catenin signaling pathway, which is critical for cell proliferation, differentiation, and tissue homeostasis. It achieves this by hindering the activity of GSK3, a negative regulator of the pathway. This interaction leads to increased levels of phosphorylated GSK3β S9, ultimately enhancing Wnt signaling. []

Q3: Does this compound directly scavenge reactive oxygen species (ROS)?

A3: While this compound demonstrates antioxidant properties, its direct ROS scavenging ability is less pronounced than its indirect antioxidant effects. For instance, it protects against oxidative stress by activating the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase (HO-1). [, , ]

Q4: How does this compound interact with cellular targets to modulate platelet activation?

A4: this compound effectively inhibits platelet activation through multiple mechanisms. It impairs outside-in signaling of the αIIbβ3 integrin, a key player in platelet aggregation. Additionally, it disrupts GPVI- and U46619-mediated phosphorylation of PLC and PI3K signaling pathways, further contributing to its anti-platelet aggregation activity. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol.

Q6: Are there any available spectroscopic data for this compound?

A6: Yes, spectroscopic techniques like UV, IR, Mass spectrometry, and NMR have been employed to characterize this compound. These techniques provide information about its structure, functional groups, and molecular weight. [, ]

Q7: What are the potential therapeutic applications of this compound?

A7: this compound demonstrates promising activities against various diseases, including: * Cardiovascular diseases: Anti-platelet aggregation, antioxidant, and anti-inflammatory properties suggest potential for treating thrombotic diseases and atherosclerosis. [, ] * Neurodegenerative diseases: this compound's ability to potentiate the Wnt/β-catenin pathway and protect against oxidative stress makes it a potential candidate for Alzheimer's disease therapy. [, ] * Inflammatory diseases: Its anti-inflammatory effects through NF-κB inhibition hold promise for treating conditions like systemic lupus erythematosus and periodontal disease. [, ]* Diabetes: this compound has shown potential in improving glucose homeostasis by influencing glycolytic and gluconeogenic enzymes, suggesting its applicability in managing diabetes. []

Q8: How is this compound metabolized in the body?

A8: this compound, a glycoside, undergoes hydrolysis in the body, primarily by intestinal microbiota, to release its aglycone form, quercetin. This process is crucial for its biological activity in vivo. Quercetin is further metabolized through various pathways, including glucuronidation, sulfation, and methylation. [, ]

Q9: Has this compound shown efficacy in in vivo models?

A9: Yes, this compound exhibits beneficial effects in various animal models. For instance, it reduces infarct volume in a mouse model of stroke, ameliorates symptoms in a chronic graft-versus-host murine model of systemic lupus erythematosus, and protects against brain injury in a carbon tetrachloride-induced mouse model. [, , ]

Q10: Are there any known safety concerns or toxicity issues associated with this compound?

A11: While generally considered safe when consumed through dietary sources, high doses of this compound might lead to adverse effects. More research is needed to fully understand its long-term safety profile. []

Q11: Are there any strategies to enhance the bioavailability of this compound?

A11: Several approaches are being explored to improve the bioavailability of this compound, including:* Nanoformulations: Encapsulating this compound in nanoparticles can enhance its solubility, stability, and targeted delivery. * Chemical modifications: Modifying the structure of this compound, such as through glycosylation, can potentially improve its pharmacokinetic properties.

Q12: What analytical methods are used to identify and quantify this compound?

A13: Various techniques, including: * High-performance liquid chromatography (HPLC): HPLC is commonly used for separating, identifying, and quantifying this compound in complex mixtures. [, , , , , , , , , , ]* Thin-layer chromatography (TLC): TLC offers a quick and simple method for the qualitative analysis of this compound. [, , , , ]* Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive technique provides accurate quantification of this compound in biological samples. []

Q13: How is the quality of this compound ensured for research and potential therapeutic applications?

A13: Stringent quality control measures are essential for ensuring the purity, potency, and safety of this compound. This includes:* Sourcing from reputable suppliers: Obtaining this compound from reliable sources that adhere to good manufacturing practices (GMP) is crucial.* Analytical testing: Employing validated analytical methods like HPLC and TLC to verify the identity and purity of this compound is essential.

Q14: What are the current research gaps and future directions in the field of this compound research?

A14: While promising, more research is needed to fully understand:* Long-term safety and efficacy in humans: Clinical trials are essential to establish the safety and effectiveness of this compound for various health conditions.* Optimal dosage and formulations: Determining the most effective dosages and delivery systems for specific applications is crucial.* Molecular mechanisms of action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound will facilitate the development of more targeted therapies.

- Structure-Activity Relationship (SAR): Investigating how modifications to the this compound structure affect its activity, potency, and selectivity is crucial for optimizing its therapeutic potential. [, ]

- Material compatibility and stability: Studying this compound's performance and applications under various conditions, particularly in drug formulations, is important for developing stable and effective drug products. [, , ]

- Computational chemistry and modeling: Utilizing computational tools to simulate, calculate, and develop QSAR models for this compound can accelerate the drug discovery process and provide insights into its interactions with biological targets. []

- Immunogenicity and immunological responses: Understanding the potential of this compound to induce an immune response and developing strategies to mitigate or modulate immunogenicity are relevant for its safe and effective use. []

- Drug-transporter interactions: Investigating this compound's interactions with drug transporters and exploring strategies to modulate these interactions can help optimize its absorption and distribution in the body. []

- Drug-metabolizing enzyme induction or inhibition: Determining the compound's potential to induce or inhibit drug-metabolizing enzymes and developing strategies to manage these interactions are crucial for preventing drug interactions and ensuring therapeutic efficacy. []

- Biocompatibility and biodegradability: Assessing the compatibility of this compound with biological systems and its potential for biodegradation is essential for developing safe and sustainable therapeutic approaches. []

- Environmental impact and degradation: Evaluating the ecotoxicological effects of this compound and implementing strategies to mitigate any negative environmental impacts are important considerations for responsible drug development and manufacturing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.